molecular formula C22H20ClN3O2S B2716210 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 862826-94-6

(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2716210
CAS No.: 862826-94-6
M. Wt: 425.93
InChI Key: VTWLUDJNWVHKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule contains a total of 44 atoms, including 18 Hydrogen atoms, 21 Carbon atoms, 3 Nitrogen atoms, 1 Sulfur atom, and 1 Chlorine atom . It also contains a total of 47 bonds .


Molecular Structure Analysis

The molecule contains 29 non-H bonds, 22 multiple bonds, 5 rotatable bonds, 22 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 1 sulfide, 1 Imidazole, and 1 Pyridine .

Scientific Research Applications

Synthesis and Antioxidant Activity

  • A study by Reddy et al. (2015) focused on the synthesis of derivatives with thiazole moieties, displaying significant in vitro antioxidant activity. These compounds, including variants of the specified chemical, showed potent antioxidant properties, suggesting their potential as novel antioxidant agents (Reddy et al., 2015).

Lipase and α-Glucosidase Inhibition

  • Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from a similar chemical structure, which demonstrated significant lipase and α-glucosidase inhibitory activities. This suggests potential applications in managing conditions related to these enzymes (Bekircan et al., 2015).

Antimicrobial Activity

  • Maheta et al. (2012) reported the synthesis of novel imidazole bearing isoxazole derivatives, showing potential antimicrobial activity. This indicates the utility of such compounds in developing new antimicrobial agents (Maheta et al., 2012).

Anticancer and Antimicrobial Agents

  • A study by Katariya et al. (2021) synthesized novel 1,3-oxazole clubbed pyridyl-pyrazolines, exhibiting potent anticancer activity against a 60 cancer cell line panel and effective antibacterial and antifungal activities. These findings open avenues for the use of such compounds in cancer and infectious disease therapies (Katariya et al., 2021).

Structural and Docking Studies

  • Shahana and Yardily (2020) conducted synthesis, spectral characterization, DFT, and docking studies of novel compounds, including derivatives of the specified chemical. This research aids in understanding the structural properties and potential biological activities of these compounds (Shahana & Yardily, 2020).

Novel Bioactivation Pathway

  • Yu et al. (2011) elucidated a novel bioactivation pathway of an isoxazole in human liver microsomes, involving ring-opening and the formation of a glutathione adduct. This study provides insights into the metabolic pathways and potential toxicological aspects of such compounds (Yu et al., 2011).

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2S/c1-14-7-3-4-8-16(14)13-29-22-24-11-12-26(22)21(27)19-15(2)28-25-20(19)17-9-5-6-10-18(17)23/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWLUDJNWVHKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.